8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-[(5-Chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 5-chloroindole moiety via an acetyl group. This structure combines the conformational rigidity of the spirocyclic system with the pharmacophoric indole scaffold, which is often associated with biological activity in CNS disorders, antimicrobial agents, and enzyme inhibitors .
Properties
Molecular Formula |
C17H19ClN2O3 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-1-2-15-13(11-14)3-6-20(15)12-16(21)19-7-4-17(5-8-19)22-9-10-23-17/h1-3,6,11H,4-5,7-10,12H2 |
InChI Key |
PUTPHJQJTHBLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,4-dioxa-8-azaspiro[4.5]decane derivatives allows for extensive comparison. Key analogs are analyzed below based on substituents, synthetic routes, and biological relevance:
Structural Modifications on the Indole Ring
- 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 3B, ) Substituent: Fluorine at the indole’s 5-position instead of chlorine. Synthesized via Buchwald-Hartwig coupling with Pd catalysis, yielding a 69% isolated yield after HCl-mediated deprotection . Application: Evaluated as a p97 ATPase inhibitor in oncology research.
- 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoro-1H-indol-2-yl)methanone () Substituent: Direct ketone linkage (methanone) instead of acetyl, with fluorine at the indole’s 5-position. Impact: Increased rigidity due to the ketone spacer, reducing conformational flexibility. Molecular weight: 304.32 g/mol (vs. 347.80 g/mol for the target compound) .
Variations in the Spirocyclic Core
- 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane () Substituent: Thiadiazole ring replaces the indole-acetyl group. Used in antimicrobial research due to thiadiazole’s known bioactivity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure and the presence of both chloroindole and dioxane functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is CHClNO, with a molar mass of approximately 334.8 g/mol. Its structure features a spirocyclic framework that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the related compound 1,4-dioxa-8-azaspiro[4.5]decane has shown activity against various strains of Mycobacterium, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.25 µg/mL against resistant mycobacterial strains . The chloro group in the indole moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Anticancer Properties
Indole derivatives are well-known for their anticancer activities. The presence of the chloroindole moiety in this compound suggests potential interactions with cancer cell signaling pathways. A study on similar indole derivatives reported activities against various cancer cell lines, highlighting the importance of structural modifications in enhancing cytotoxicity .
The biological activity of 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane may involve several mechanisms:
- Inhibition of DNA Synthesis : Indole derivatives can interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : The compound's spirocyclic structure may facilitate membrane penetration, leading to cell lysis in bacteria.
Comparative Analysis with Related Compounds
A comparison of various compounds sharing structural similarities reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloroindole | Indole core with chlorine substituent | Anticancer properties |
| 1,4-Dioxa-spiro[4.5]decane | Dioxane ring without indole | Antimicrobial activity |
| Acetylated indole derivatives | Variations in acyl groups | Diverse biological activities |
| 2-Acetamido-thiazole derivatives | Thiazole ring structure | Antimicrobial and anticancer effects |
This table illustrates how the unique combination of functional groups in 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane may synergistically enhance its biological activity compared to other compounds.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of similar spirocyclic compounds as σ1 receptor ligands. For example, derivatives with high affinity for σ receptors have shown promise as therapeutic agents for neurological disorders . The synthesis methods often involve multi-step organic reactions that allow for precise modifications to enhance biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
